Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate
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Overview
Description
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C11H8BrNO3. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Please consult with a chemical biologist or a medicinal chemist for more specific and detailed information about this compound. They might have access to more specialized databases or unpublished research that could provide the information you’re looking for. If you’re planning to work with this compound in a lab, please make sure to follow all relevant safety procedures, as the compound is classified as potentially harmful .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 4-bromobenzoyl chloride with hydroxylamine to form 4-bromophenyl isoxazole, followed by esterification with methanol to yield the final product . Another method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring and subsequently esterified .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced, leading to different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is widely used in scientific research due to its versatile chemical properties. It is employed in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Material Science: Incorporated into polymers and other materials for enhanced properties
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
- Methyl 3-(4-fluorophenyl)isoxazole-5-carboxylate
- Methyl 3-(4-methylphenyl)isoxazole-5-carboxylate
Uniqueness
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDYVHKGFPHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377053-86-6 |
Source
|
Record name | methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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